7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one
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Overview
Description
7-Chloro-7lambda~5~-phosphabicyclo[221]heptan-7-one is a unique organophosphorus compound characterized by its bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one typically involves the reaction of a suitable phosphine with a chlorinating agent under controlled conditions. One common method includes the use of phosphorus trichloride and a suitable bicyclic precursor. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing advanced equipment to ensure high yield and purity. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: Halogen substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphabicycloheptanes.
Scientific Research Applications
7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-7lambda~5~-phosphabicyclo[2.2.1]heptan-7-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in organic synthesis and polymer chemistry.
7-Azabicyclo[2.2.1]heptane: Notable for its biological activity and presence in natural products like alkaloids.
Uniqueness
7-Chloro-7lambda~5~-phosphabicyclo[22
Properties
CAS No. |
116293-47-1 |
---|---|
Molecular Formula |
C6H10ClOP |
Molecular Weight |
164.57 g/mol |
IUPAC Name |
7-chloro-7λ5-phosphabicyclo[2.2.1]heptane 7-oxide |
InChI |
InChI=1S/C6H10ClOP/c7-9(8)5-1-2-6(9)4-3-5/h5-6H,1-4H2 |
InChI Key |
GSRLPEJNEQGCNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1P2(=O)Cl |
Origin of Product |
United States |
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